Ethylicin

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-ethylsulfonylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICGFSUWXCJLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

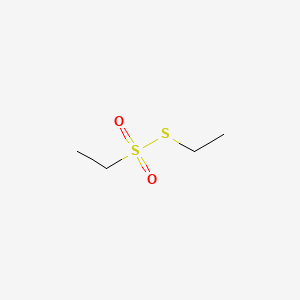

CCSS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878708 | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682-91-7 | |

| Record name | Ethylicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylsulfonylsulfanylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethylicin: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylicin, with the chemical name S-Ethyl ethanethiosulfonate, is an organosulfur compound recognized for its potent antimicrobial properties.[1] It is a homolog of allicin, the well-known bioactive compound derived from garlic. This compound has demonstrated significant efficacy as a fungicide, with a mode of action that involves the permeabilization of pathogen cell membranes and interference with protein synthesis. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, offering valuable information for researchers in medicinal chemistry, agrochemicals, and drug development.

Synthesis of this compound

The synthesis of this compound, as an S-alkyl alkanethiosulfonate, can be achieved through several established methods for forming thiosulfonate esters. A common and effective approach involves the reaction of an ethanesulfonyl chloride with a thiol in the presence of a base, or the reaction of an alkyl halide with sodium thiosulfate. Below is a detailed experimental protocol for the synthesis of this compound based on the reaction of ethanesulfonyl chloride and ethanethiol.

Experimental Protocol: Synthesis of S-Ethyl ethanethiosulfonate

Materials:

-

Ethanethiol (EtSH)

-

Ethanesulfonyl chloride (EtSO₂Cl)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reactants: To the cooled solution, add pyridine (1.1 equivalents) to act as a base. Slowly add a solution of ethanethiol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Workup: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[3][4][5] A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, can be employed to isolate the pure this compound.[4] Collect the fractions containing the desired product, as identified by TLC, and concentrate them to yield pure S-Ethyl ethanethiosulfonate as a colorless to light yellow oily liquid.

Synthesis Workflow Diagram:

Chemical Properties of this compound

This compound is a colorless to light-yellow oily liquid with a characteristic odor.[1] Its chemical and physical properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄H₁₀O₂S₂ | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| CAS Number | 682-91-7 | [1] |

| Appearance | Colorless to light-yellow oily liquid | |

| Boiling Point | 283.7 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.2 g/cm³ (Predicted) | [6] |

| Solubility | Insoluble in water; soluble in organic solvents. | [7] |

Spectroscopic Data

The structural elucidation and characterization of this compound are accomplished through various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR | Predicted shifts: δ ~1.4 (t, 3H, CH₃-CH₂-S), ~3.2 (q, 2H, CH₃-CH₂-S), ~1.5 (t, 3H, CH₃-CH₂-SO₂), ~3.4 (q, 2H, CH₃-CH₂-SO₂) | |

| ¹³C NMR | A reference to the ¹³C NMR spectrum is available in PubChem. | [1] |

| Infrared (IR) | Characteristic peaks for S=O stretching (~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹), and C-S stretching. A spectrum for the similar S-Ethyl methanethiosulfonate is available. | [8][9] |

| Mass Spectrometry (MS) | A GC-MS spectrum is available in PubChem. Expected [M]+ at m/z 154. | [1][10] |

| UV-Vis | Expected to show weak absorption in the UV region due to the presence of the thiosulfonate group. |

Chemical Stability and Reactivity

Stability

The stability of this compound is a critical factor for its storage and application.

-

Hydrolytic Stability: Thiosulfonates can undergo hydrolysis, particularly under basic conditions. The rate of hydrolysis is pH-dependent.[11][12]

-

Thermal Stability: this compound may decompose at elevated temperatures. Thermogravimetric analysis would be required to determine its precise decomposition temperature.

-

Environmental Degradation: Studies on the degradation of this compound in soil have shown that it is subject to both microbial and chemical degradation, with its half-life being influenced by factors such as temperature and soil moisture.[13]

Reactivity

The thiosulfonate group in this compound is the primary site of its chemical reactivity.

-

Reaction with Nucleophiles: The sulfur atom of the sulfenyl group (S-S(O)₂) is electrophilic and susceptible to attack by nucleophiles. Thiols, for instance, can react with thiosulfonates in a thiol-disulfide exchange-type reaction to form a new disulfide and a sulfinic acid.[14][15][16] This reactivity is fundamental to its biological activity, as it can interact with cysteine residues in proteins.

Reaction with Thiols Diagram:

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The outlined synthetic protocol offers a practical route for its preparation in a laboratory setting. The tabulated chemical and spectroscopic data, along with the discussion on its stability and reactivity, provide a solid foundation for researchers working with this potent antimicrobial agent. Further investigation into its specific biological targets and signaling pathways will be crucial for the development of novel therapeutic and agrochemical applications.

References

- 1. This compound | C4H10O2S2 | CID 229052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thin-layer chromatography of thiosulfonate anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification [chem.rochester.edu]

- 4. orgsyn.org [orgsyn.org]

- 5. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 6. S-Ethyl ethanethiosulfonate | CAS#:682-91-7 | Chemsrc [chemsrc.com]

- 7. S-Ethyl thiolacetate | C4H8OS | CID 61171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. The Impacts of this compound on Absorption, Transport, and Growth in Tomato Plants [mdpi.com]

- 11. Reactive sulfur species: kinetics and mechanism of the hydrolysis of cysteine thiosulfinate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Item - Selective Hydrolysis of Methanesulfonate Esters - American Chemical Society - Figshare [acs.figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] A thiol-thiosulfonate reaction providing a novel strategy for turn-on thiol sensing. | Semantic Scholar [semanticscholar.org]

- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 16. youtube.com [youtube.com]

Ethylicin's Role in Activating Systemic Acquired Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens. The activation of SAR is a complex process involving an intricate network of signaling pathways, with salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) playing pivotal roles. Ethylicin, a sulfur-containing compound, has demonstrated efficacy as a fungicide and is known to be readily absorbed and translocated within plants.[1] This technical guide delves into the current understanding of this compound's role in activating SAR. While direct comprehensive studies on the specific molecular interactions of this compound with the SAR signaling cascade are emerging, this document synthesizes existing knowledge on SAR pathways and the known defense-related responses induced by this compound to propose a putative mechanism of action. This guide provides an in-depth overview of the signaling pathways, quantitative data on defense responses, detailed experimental protocols, and visual representations of the molecular interactions involved.

Introduction to Systemic Acquired Resistance (SAR)

SAR is a form of induced resistance in plants that is activated throughout the entire plant after a localized exposure to a pathogen.[2][3] It is characterized by the systemic expression of a broad spectrum of defense-related genes, leading to enhanced resistance against a wide range of pathogens, including viruses, bacteria, and fungi.[2][4] The establishment of SAR is a hallmark of the plant's innate immune system and is crucial for its survival in a pathogen-rich environment.

Core Signaling Pathways in SAR Activation

The activation of SAR is orchestrated by a complex interplay of hormonal signaling pathways. The primary signaling molecules involved are salicylic acid, jasmonic acid, and ethylene.[5]

The Salicylic Acid (SA) Pathway

The SA pathway is considered the central signaling cascade in SAR.[2] Upon pathogen recognition, there is a significant accumulation of SA in both the infected and systemic tissues.[6] This increase in SA levels is a critical trigger for the downstream activation of defense responses.[7][8]

Key components of the SA pathway include:

-

Isochorismate Synthase (ICS): An enzyme responsible for the synthesis of isochorismate, a precursor to SA.[9]

-

NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1): A key transcriptional co-activator that is essential for SA-mediated defense gene expression.[10][11][12] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus.[11]

-

TGA Transcription Factors: A family of transcription factors that interact with NPR1 in the nucleus to activate the expression of defense-related genes.[11]

-

Pathogenesis-Related (PR) Proteins: A diverse group of proteins that are induced during SAR and exhibit antimicrobial properties.[2][6][13][14][15] PR-1, PR-2 (β-1,3-glucanase), and PR-5 (thaumatin-like) are common markers for SAR activation.[13]

The Jasmonic Acid (JA) and Ethylene (ET) Pathways

While the SA pathway is central to SAR against biotrophic pathogens, the JA and ET pathways are typically associated with defense against necrotrophic pathogens and herbivorous insects.[16][17][18] However, there is significant crosstalk between these pathways, which can be synergistic or antagonistic, to fine-tune the plant's defense response.[1][19][20]

-

JA Pathway: Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules. The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which targets JASMONATE ZIM-domain (JAZ) repressor proteins for degradation, thereby activating transcription factors like MYC2.[16]

-

ET Pathway: Ethylene is a gaseous hormone that is perceived by a family of receptors. The signal is transduced through a kinase cascade, ultimately leading to the activation of transcription factors such as ETHYLENE INSENSITIVE 3 (EIN3) and ETHYLENE RESPONSE FACTORS (ERFs).[21][22][23]

This compound's Proposed Role in SAR Activation

This compound is known to increase the defensive enzyme activities and the expression of defense genes in plants like rice. While the precise upstream signaling events triggered by this compound are not fully elucidated, its known effects allow for a proposed mechanism of SAR activation. It is hypothesized that this compound, acting as an elicitor, triggers a cascade of events that mimic a pathogen attack, thereby activating the plant's innate immune response.

Induction of Reactive Oxygen Species (ROS)

A common early response to both pathogen attack and elicitor treatment is the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻).[4][24][25][26] This "oxidative burst" serves multiple functions, including direct antimicrobial activity and as a signaling molecule to activate downstream defense responses.[26] It is plausible that this compound application leads to an increase in ROS production, which then initiates the SAR signaling cascade.

Crosstalk with Hormonal Signaling

The ROS generated upon this compound treatment can act as secondary messengers to stimulate the biosynthesis of SA. Increased SA levels would then lead to the activation of the NPR1-dependent signaling pathway, resulting in the expression of PR proteins and the establishment of SAR.

Furthermore, the interplay between SA, JA, and ET pathways is critical. Depending on the nature of the perceived threat, the balance of these hormones will dictate the specific defense responses. This compound may modulate this hormonal crosstalk to mount an effective defense.

Quantitative Data on Defense Responses

The following tables summarize the quantitative effects of elicitors on key components of the SAR pathway, providing a framework for evaluating the efficacy of compounds like this compound.

| Parameter | Treatment | Plant Species | Fold Change (vs. Control) | Reference |

| Salicylic Acid (SA) Content | Pathogen Inoculation | Arabidopsis | 10-100 | [6] |

| Elicitor Treatment | Tobacco | 5-50 | [7] | |

| NPR1 Gene Expression | Salicylic Acid | Arabidopsis | 2-5 | [10] |

| PR-1 Gene Expression | Pathogen Inoculation | Arabidopsis | >100 | [12] |

| Salicylic Acid | Tobacco | 50-200 | [7] | |

| β-1,3-Glucanase (PR-2) Activity | Elicitor Treatment | Chickpea | 2-4 | [8] |

| Peroxidase (POD) Activity | Salicylic Acid | Chickpea | 1.5-3 | [8] |

| Polyphenol Oxidase (PPO) Activity | Salicylic Acid | Chickpea | 1.2-2.5 | [8] |

Table 1: Elicitor-Induced Changes in Key SAR Components.

Experimental Protocols

Quantification of Salicylic Acid

Methodology: High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Freeze 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder. Extract with 1 ml of 90% methanol overnight at 4°C. Centrifuge at 13,000 rpm for 10 minutes.

-

Hydrolysis: Take the supernatant and add 250 µl of 2N trifluoroacetic acid. Incubate at 80°C for 1 hour to hydrolyze SA-glucosides.

-

Extraction: Partition the sample with 1 ml of ethyl acetate/cyclopentane/isopropanol (50:50:1, v/v/v). Evaporate the organic phase to dryness.

-

HPLC Analysis: Resuspend the dried extract in 100 µl of the mobile phase (e.g., 0.2 M potassium acetate, pH 5.0, and methanol). Inject into a C18 reverse-phase HPLC column and detect SA using a fluorescence detector (excitation at 305 nm, emission at 407 nm).

Gene Expression Analysis by RT-qPCR

Methodology: Reverse Transcription Quantitative Polymerase Chain Reaction.

-

RNA Extraction: Extract total RNA from 100 mg of plant tissue using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., NPR1, PR-1) and a reference gene (e.g., Actin or Ubiquitin). Use a SYBR Green-based detection method.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Measurement of Defense Enzyme Activity

Methodology: Spectrophotometric Assays.

-

Protein Extraction: Homogenize 100 mg of plant tissue in an appropriate extraction buffer (e.g., phosphate buffer, pH 7.0). Centrifuge to collect the supernatant containing the crude enzyme extract.

-

Peroxidase (POD) Activity: Mix the enzyme extract with a reaction mixture containing phosphate buffer, pyrogallol, and H₂O₂. Measure the increase in absorbance at 420 nm.

-

Polyphenol Oxidase (PPO) Activity: Mix the enzyme extract with a reaction mixture containing phosphate buffer and catechol. Measure the increase in absorbance at 495 nm.

Visualization of Signaling Pathways

Proposed this compound-Induced SAR Signaling Pathway

Caption: Proposed signaling cascade for this compound-induced Systemic Acquired Resistance.

Crosstalk between SA, JA, and ET Pathways

Caption: Interplay between SA, JA, and ET signaling pathways in plant defense.

Conclusion

This compound presents a promising avenue for the development of novel plant protection strategies that leverage the plant's own defense mechanisms. While further research is required to fully elucidate the precise molecular targets of this compound within the SAR signaling network, the existing evidence strongly suggests its role as an elicitor of plant immunity. By understanding the intricate signaling pathways involved, researchers and drug development professionals can better design and optimize the application of this compound and other SAR inducers for sustainable agriculture and crop protection.

References

- 1. Ethylene and jasmonic acid signaling affect the NPR1-independent expression of defense genes without impacting resistance to Pseudomonas syringae and Peronospora parasitica in the Arabidopsis ssi1 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio21.bas.bg [bio21.bas.bg]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Salicylic, Jasmonic Acid and Ethylene in the Development of the Resistance/Susceptibility of Wheat to the SnTox1-Producing Isolate of the Pathogenic Fungus Stagonospora nodorum (Berk.) [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ETHYLENE INSENSITIVE3 and ETHYLENE INSENSITIVE3-LIKE1 repress SALICYLIC ACID INDUCTION DEFICIENT2 expression to negatively regulate plant innate immunity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Dual functionality of pathogenesis-related proteins: defensive role in plants versus immunosuppressive role in pathogens [frontiersin.org]

- 13. Pathogenesis Related Proteins in Plant Defense Response | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. The Jasmonic Acid/Ethylene-Activated Signaling Cascade - Georg-August-Universität Göttingen [uni-goettingen.de]

- 16. Stronger together: Ethylene, jasmonic acid, and MAPK signaling pathways synergistically induce camalexin synthesis for plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Ethylene and Jasmonates Signaling Network Mediating Secondary Metabolites under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Ethylene Is One of the Key Elements for Cell Death and Defense Response Control in the Arabidopsis Lesion Mimic Mutant vad1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Plant defense genes are regulated by ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses | MDPI [mdpi.com]

- 23. Reactive Oxygen Species in the Activation of Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Ethylicin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ethylicin (S-ethyl ethanethiosulfonate), a broad-spectrum biomimetic fungicide. This document consolidates critical information for researchers, scientists, and drug development professionals, covering its chemical identity, mechanism of action, and biological efficacy. Detailed experimental protocols for efficacy assessment are provided, and quantitative data are presented in a structured format for clarity. Furthermore, this guide includes mandatory visualizations of its proposed mechanism of action and a general experimental workflow for fungicide evaluation, created using the DOT language for Graphviz.

Chemical Identity and Properties

This compound, systematically named S-ethyl ethanethiosulfonate, is an organosulfur compound recognized for its potent fungicidal and bactericidal properties.

CAS Number: 682-91-7[1][2][3][4][5]

Chemical Structure:

-

SMILES: CCSS(=O)(=O)CC[5]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Not specified | |

| Boiling Point | 283.7 °C at 760 mmHg | [1] |

| Density | 1.19 g/cm³ | [1] |

| Solubility | Low water solubility; miscible with organic solvents. |

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action against a broad spectrum of plant pathogens. Its primary modes of action are:

-

Disruption of Cell Membrane Integrity: this compound is reported to permeabilize the pathogen's cell membrane, leading to a loss of cellular homeostasis and subsequent cell death. This disruption interferes with essential cellular processes and the synthesis of proteins.

-

Interaction with Thiol-Containing Proteins: The disulfide group within the this compound molecule is highly reactive towards substances containing sulfhydryl (-SH) groups, such as cysteine residues in proteins. By reacting with these thiol groups, this compound can inactivate critical enzymes involved in cellular metabolism, thereby inhibiting the normal metabolic functions of the pathogen. This mode of action is similar to that of allicin, a related compound found in garlic.

-

Induction of Plant Systemic Acquired Resistance (SAR): Beyond its direct antimicrobial effects, this compound has been shown to act as a plant immunity activator. It can induce Systemic Acquired Resistance (SAR), a plant's natural defense mechanism, by upregulating the expression of pathogenesis-related (PR) proteins. This dual action of directly targeting the pathogen and enhancing the host's defense response makes it an effective plant protection agent.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound against pathogens.

Quantitative Biological Activity

The following table summarizes the reported in vitro efficacy of this compound against various plant pathogens. The data is presented as the half-maximal effective concentration (EC₅₀) for fungi and the minimum inhibitory concentration (MIC) for bacteria.

| Target Pathogen | Pathogen Type | Efficacy Metric | Concentration (µg/mL) | Reference |

| Phytophthora infestans | Oomycete | EC₅₀ | ~10.0 (65 µM) | |

| Fusarium spp. | Fungus | - | - | |

| Xanthomonas spp. | Bacterium | - | - | |

| Pseudomonas spp. | Bacterium | - | - | |

| Magnaporthe oryzae (Rice Blast) | Fungus | - | - | |

| Ralstonia solanacearum (Bacterial Wilt) | Bacterium | - | - | |

| Verticillium spp. (Wilt) | Fungus | - | - | |

| Various soil-borne pathogens | Fungi/Bacteria | - | - |

Note: Specific EC₅₀ and MIC values for many of the listed pathogens were not available in the public domain at the time of this review. The table indicates pathogens against which this compound is reported to be effective.

Experimental Protocols

General Synthesis of S-ethyl ethanethiosulfonate

-

Formation of Diethyl Disulfide: An aqueous solution of disodium disulfide is prepared by reacting sodium sulfide with sulfur. This solution is then alkylated with chloroethane under controlled temperature and pressure to yield diethyl disulfide.

-

Oxidation to this compound: The resulting diethyl disulfide is then oxidized, for example, using nitric acid in the presence of glacial acetic acid, to form S-ethyl ethanethiosulfonate (this compound).

Caution: This synthesis involves hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.

In Vitro Fungicide Efficacy Testing

The following is a generalized protocol for determining the in vitro efficacy (EC₅₀) of a fungicide like this compound against a mycelial-growing fungus.

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungal pathogen.

Materials:

-

Pure this compound

-

Target fungal culture (e.g., Phytophthora infestans)

-

Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)

-

Sterile petri dishes

-

Sterile distilled water

-

Solvent for this compound (e.g., Dimethyl Sulfoxide - DMSO)

-

Micropipettes and sterile tips

-

Incubator

-

Ruler or calipers

Procedure:

-

Preparation of Fungicide Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

-

Preparation of Amended Media:

-

Autoclave the fungal growth medium (PDA) and cool it to approximately 50-55 °C in a water bath.

-

Prepare a series of dilutions of the this compound stock solution in sterile distilled water.

-

Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤1%).

-

Include a control plate containing only the solvent at the same concentration used in the treatments.

-

Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the margin of an actively growing culture of the target fungus, take a mycelial plug of a standard diameter (e.g., 5 mm) using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each amended and control plate.

-

-

Incubation:

-

Seal the petri dishes with parafilm.

-

Incubate the plates in the dark at the optimal growth temperature for the target fungus (e.g., 20-25 °C).

-

-

Data Collection:

-

After a set incubation period (when the fungal growth in the control plate has reached a significant portion of the plate but has not covered it entirely), measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

-

Data Analysis:

-

Calculate the average colony diameter for each treatment and the control.

-

Determine the percentage of mycelial growth inhibition for each concentration using the formula:

-

% Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use probit analysis or a similar statistical method to calculate the EC₅₀ value.

-

The following diagram illustrates a general workflow for fungicide efficacy testing.

Caption: General experimental workflow for in vitro fungicide efficacy testing.

Conclusion

This compound is a promising biomimetic fungicide with a dual mechanism of action that includes direct antimicrobial activity and the induction of host plant defenses. Its broad-spectrum efficacy and unique mode of action make it a valuable tool for integrated pest management strategies, particularly in the context of managing fungicide resistance. Further research into its specific molecular targets and the optimization of its application in various agricultural systems will continue to enhance its utility in sustainable crop protection. This guide provides a foundational resource for scientists and professionals engaged in the research and development of novel antifungal agents.

References

Organosulfur Compounds in Agriculture: A Technical Guide

An in-depth exploration of the chemistry, mechanisms, and applications of organosulfur compounds in modern crop protection.

Organosulfur compounds represent a diverse and critically important class of molecules in agriculture, playing pivotal roles as fungicides, herbicides, insecticides, and plant growth regulators. Their unique chemical properties, stemming from the presence of sulfur in various oxidation states, confer a wide range of biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development, detailing the mechanisms of action, quantitative efficacy, and experimental methodologies associated with these vital agrochemicals.

Organosulfur Compounds as Fungicides

Organosulfur compounds are among the most established and widely used fungicides, primarily due to their broad-spectrum activity and multi-site mode of action, which helps in managing fungicide resistance.

Dithiocarbamates

Dithiocarbamates, such as mancozeb, zineb, and thiram, are non-systemic, protectant fungicides.[1][2] Their fungicidal activity is attributed to their ability to chelate essential metal ions and react with thiol (-SH) groups of amino acids and enzymes within fungal cells.[2][3] This disrupts numerous metabolic processes, including respiration and cell division.[1]

Quantitative Efficacy of Dithiocarbamate Fungicides

The following table summarizes the effective concentration (EC50) values of various dithiocarbamate fungicides against different fungal pathogens.

| Fungicide | Target Pathogen | EC50 (µg/mL) | Reference |

| Mancozeb | Alternaria solani | 1.8 | [4] |

| Zineb | Botrytis cinerea | 2.5 | [4] |

| Thiram | Fusarium oxysporum | 0.9 | [4] |

| Propineb | Plasmopara viticola | 3.2 | [5] |

| Metiram | Venturia inaequalis | 1.5 | [5] |

Signaling Pathway of Dithiocarbamate Fungicides

Dithiocarbamates exhibit a multi-site mode of action, making it difficult for fungi to develop resistance. They interfere with various enzymes and metabolic pathways within the fungal cell.

References

Allicin Derivatives as Novel Fungicides: A Technical Guide for Researchers

Abstract

The escalating prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Allicin, a potent sulfur-containing compound derived from Allium sativum (garlic), has demonstrated broad-spectrum antimicrobial properties. However, its inherent instability has historically limited its clinical utility. This has spurred research into the synthesis and evaluation of more stable and efficacious allicin derivatives. This technical guide provides an in-depth overview of allicin derivatives as a promising class of fungicides. It covers their mechanisms of action, protocols for synthesis, quantitative efficacy data against a range of pathogenic fungi, and detailed methodologies for key experimental evaluations. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal agents.

Introduction

Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, pose a significant global health challenge. The therapeutic arsenal is limited, and its effectiveness is increasingly compromised by the emergence of drug-resistant fungal strains.[1] Natural products have long been a vital source of new antimicrobial agents. Allicin (diallyl thiosulfinate), the principal bioactive compound in freshly crushed garlic, is renowned for its wide-ranging antimicrobial, anti-inflammatory, and antioxidant properties.[2] Its potent antifungal activity has been documented against a variety of human and plant pathogens.[3][4]

Despite its promise, the therapeutic application of pure allicin is hampered by its chemical instability. This has led to a focused effort on designing and synthesizing structurally stable allicin derivatives that retain or enhance its biological activity.[5][6] These derivatives offer the potential for improved pharmacokinetics and efficacy, positioning them as ideal candidates for development as novel fungicides.[7] This guide synthesizes current knowledge on these compounds, providing a technical foundation for their further investigation and development.

Mechanism of Action

The antifungal activity of allicin and its derivatives is multifactorial, primarily revolving around their ability to disrupt fundamental cellular processes through interaction with thiol-containing molecules.

Primary Mechanism: Thiol-Disulfide Exchange

The core mechanism of allicin's toxicity is its function as a redox toxin.[8] The thiosulfinate group in allicin readily reacts with the thiol groups (-SH) of low-molecular-weight molecules like glutathione and cysteine residues in proteins.[2][7] This reaction, known as S-thioallylation, results in the formation of S-allylmercapto derivatives, which can lead to the inactivation of critical enzymes and structural proteins, thereby disrupting cellular metabolism and signaling pathways.[8] Human cells are less susceptible because they possess high levels of glutathione, which can effectively neutralize the allicin derivatives.[2][7]

Caption: Allicin derivatives react with fungal protein thiols.

Induction of Oxidative Stress and Mitochondrial Dysfunction

Allicin derivatives can induce a state of oxidative stress within the fungal cell. This involves the overgeneration of reactive oxygen species (ROS), a decrease in glutathione content, and a reduction in mitochondrial membrane potential.[5] The resulting mitochondrial dysfunction impairs ATP synthesis and can trigger apoptotic pathways, leading to programmed cell death.[3][5]

Caption: Pathway of allicin-induced oxidative stress.

Disruption of Fungal Cell Membranes and Signaling

In addition to intracellular targets, allicin derivatives can affect the fungal cell membrane. Studies suggest they interfere with ergosterol, a key component of the fungal membrane, disrupting membrane permeability and integrity.[9] This action is distinct from agents like Amphotericin B but can lead to synergistic effects.[8] Furthermore, transcriptome analysis has revealed that allicin treatment can significantly alter gene expression related to crucial signaling pathways, including the MAPK signaling pathway and the phosphatidylinositol signaling system, which are vital for fungal integrity and pathogenesis.[9][10]

Synthesis of Allicin and Its Derivatives

The production of allicin and its more stable analogues can be achieved through both biological and chemical routes.

Biosynthesis of Allicin

In nature, allicin is formed enzymatically when garlic cloves are damaged. The stable precursor, alliin (S-allyl-L-cysteine sulfoxide), is stored in the cytoplasm, while the enzyme alliinase is sequestered in vacuoles.[11] Tissue disruption brings them into contact, initiating a rapid conversion.[12]

Caption: Enzymatic biosynthesis of allicin from alliin.

Chemical Synthesis of Allicin and Derivatives

Laboratory synthesis of allicin is most commonly achieved by the oxidation of diallyl disulfide (DADS).[11] This method can be adapted to produce a wide range of thiosulfinate derivatives by using different starting disulfides.[13] More complex, stable derivatives, such as 1-[(R)-ethylsulfinyl]sulfanylethane, have been synthesized to improve the compound's applicability.[5]

Antifungal Efficacy: Quantitative Data

The antifungal potency of allicin and its derivatives has been quantified against a broad spectrum of fungal pathogens. The data is typically presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth.

In Vitro Activity of Allicin

Allicin demonstrates potent activity against numerous clinically relevant fungi. Its efficacy can be influenced by experimental conditions such as medium pH and inoculum size.[14]

Table 1: Minimum Inhibitory Concentrations (MIC) of Allicin Against Pathogenic Fungi

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

|---|---|---|

| Candida spp. | 0.05 - 25 | [1][15][16] |

| Cryptococcus neoformans | 1.57 - 8.0 | [4][10][14] |

| Aspergillus spp. | 8.0 - 32.0 | [17] |

| Trichophyton spp. | 1.57 - 6.25 | [4][14][18] |

| Epidermophyton spp. | 1.57 - 6.25 | [4][14][18] |

| Microsporum spp. | 1.57 - 6.25 | [4][14][18] |

| Dermatophytes (various) | 0.098 - 25.0 | |

In Vitro Activity of Allicin Derivatives

Synthetic derivatives have been developed to overcome the instability of allicin, with some showing superior activity.

Table 2: Comparative Antifungal Activity of Allicin Derivatives

| Compound | Target Fungus | MIC (mg/L or µg/mL) | Comparison | Reference(s) |

|---|---|---|---|---|

| 1-[(R)-ethylsulfinyl]sulfanylethane | Penicillium expansum | 2 mg/L | Allicin MIC: 16 mg/L | [5] |

| Synthetic Thiosulfonates (C1, C3) | Candida spp., C. neoformans | < 30 µg/mL | Low cytotoxicity |[6] |

Synergistic Interactions

Allicin and its derivatives often exhibit synergistic or additive effects when combined with conventional antifungal drugs. This is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value ≤ 0.5 indicates synergy.

Table 3: Synergistic Activity of Allicin with Conventional Antifungals

| Combination | Target Fungus | FICI Range | Interaction Type | Reference(s) |

|---|---|---|---|---|

| Allicin + Amphotericin B | Cryptococcus neoformans | ≤ 0.5 | Synergistic | [10] |

| Allicin + Amphotericin B | Candida albicans | - | Synergistic | [18] |

| Allicin + Fluconazole | Cryptococcus neoformans | 0.5 - 1.0 | Additive | [10] |

| Allicin + Fluconazole | Candida spp. | ≤ 0.5 | Synergistic in some isolates | [1][16] |

| Allicin + Ketoconazole | Dermatophytes | 0.375 - 3.0 | Synergistic or Additive | |

Key Experimental Protocols

Reproducible and standardized methods are crucial for evaluating the potential of novel antifungal agents.

Synthesis of Allicin (Laboratory Scale)

This protocol is adapted from methods involving the oxidation of diallyl disulfide.[11][13]

-

Reaction Setup: Cool 1 g of diallyl disulfide (DADS) in 5 mL of formic acid to 0 °C in an ice bath with stirring.

-

Oxidation: Slowly add 3 mL of 30% hydrogen peroxide (H₂O₂) to the mixture. The reaction is exothermic and should be controlled.

-

Monitoring: Monitor the reaction for approximately 4 hours.

-

Quenching: Quench the reaction by adding 25 mL of distilled water.

-

Extraction: Extract the mixture three times with an equal volume of dichloromethane (DCM).

-

Purification: Combine the organic layers and remove the solvent under reduced pressure to yield crude allicin. Further purification can be achieved via chromatography if necessary.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[6][10]

-

Compound Preparation: Prepare a stock solution of the allicin derivative in a suitable solvent (e.g., DMSO). Create a series of 2-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of (1–5) × 10³ CFU/mL in the wells.

-

Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free growth control.

Checkerboard Assay for Synergy Assessment

This assay is used to determine the FICI.[1][10]

-

Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A (e.g., allicin derivative) horizontally and Drug B (e.g., fluconazole) vertically. The result is a matrix of wells containing various combinations of both drugs.

-

Inoculation and Incubation: Inoculate and incubate the plate as described in the broth microdilution protocol.

-

FICI Calculation:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the FIC for each drug: FIC A = (MIC of A in combination) / (MIC of A alone).

-

Calculate the FICI: FICI = FIC A + FIC B.

-

Interpretation: FICI ≤ 0.5 (Synergy), 0.5 < FICI ≤ 1.0 (Additive), 1.0 < FICI ≤ 2.0 (Indifferent), FICI > 2.0 (Antagonism).

-

Caption: General workflow for antifungal susceptibility testing.

Conclusion and Future Perspectives

Allicin and its stabilized derivatives represent a highly promising class of novel fungicides with a compelling mechanism of action that differs from many conventional agents. Their broad-spectrum activity, potential for synergistic interactions, and natural product origins make them attractive candidates for drug development.

Future research should focus on several key areas:

-

Medicinal Chemistry: The rational design and synthesis of new derivatives with optimized stability, potency, and safety profiles.

-

Mechanism of Action: Elucidation of specific molecular targets beyond general thiol reactivity to better understand their spectrum of activity and potential for resistance development.

-

In Vivo Studies: Rigorous evaluation in animal models of fungal disease to establish in vivo efficacy, pharmacokinetics, and safety.[10][17]

-

Formulation and Delivery: Development of advanced formulations to improve bioavailability and targeted delivery, overcoming any remaining stability challenges.

By addressing these areas, the scientific community can unlock the full therapeutic potential of allicin-based compounds in the critical fight against fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. icantbelieveitsnotadrug.com [icantbelieveitsnotadrug.com]

- 5. Antifungal activity of an allicin derivative against Penicillium expansum via induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An overview of the antifungal properties of allicin and its breakdown products--the possibility of a safe and effective antifungal prophylactic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Allicin shows antifungal efficacy against Cryptococcus neoformans by blocking the fungal cell membrane [frontiersin.org]

- 11. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijptjournal.com [ijptjournal.com]

- 13. An Optimized Facile Procedure to Synthesize and Purify Allicin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the in vitro antifungal activity of allicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro investigation of antifungal activity of allicin alone and in combination with azoles against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Efficacy of allicin, the reactive molecule of garlic, in inhibiting Aspergillus spp. in vitro, and in a murine model of disseminated aspergillosis. | Semantic Scholar [semanticscholar.org]

- 18. Quantitative and Qualitative Analysis of the Antifungal Activity of Allicin Alone and in Combination with Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Ethylicin's Impact on Soil Microbial Communities: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylicin, a broad-spectrum fungicide, is gaining attention as a potential soil fumigant for managing soil-borne diseases. This technical guide synthesizes current research on the multifaceted impacts of this compound on soil microbial communities. As a fumigant, this compound significantly reduces populations of key plant pathogens, including Fusarium spp., Phytophthora spp., and the root-knot nematode Meloidogyne spp.[1][2] This efficacy is coupled with notable shifts in the broader soil microbiome, characterized by a decrease in bacterial diversity and an increase in fungal diversity.[1][2][3] Concurrently, this compound application alters soil physicochemical properties, leading to an increase in ammonium-nitrogen and a decrease in nitrate-nitrogen concentrations, alongside a reduction in soil urease activity.[1][2] This guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of experimental workflows and logical relationships to inform future research and development in this area.

Quantitative Impact of this compound on Soil Properties and Microbial Communities

The application of this compound as a soil fumigant induces significant and measurable changes in both the biotic and abiotic components of the soil environment. The following tables summarize the key quantitative findings from recent studies.

Table 1: Efficacy of this compound Against Soil-Borne Pathogens and Impact on Crop Yield

| Parameter | Efficacy/Impact | Reference |

| Reduction in Fusarium spp. abundance | 67.7% - 84.0% | [1][2] |

| Reduction in Phytophthora spp. abundance | 53.8% - 81.0% | [1][2] |

| Reduction in Meloidogyne spp. | 67.2% - 83.6% | [1][2] |

| Increase in Tomato Yield | 18.3% - 42.0% | [1][2] |

Table 2: this compound's Influence on Soil Physicochemical Properties

| Soil Parameter | Observed Change | Reference |

| Ammonium-Nitrogen (NH₄⁺-N) Concentration | Significantly Increased | [1][2] |

| Nitrate-Nitrogen (NO₃⁻-N) Concentration | Significantly Decreased | [1][2] |

| Soil Urease Activity | Significantly Decreased | [1][2] |

Table 3: Alterations in Soil Microbial Community Structure

| Microbial Group | Impact of this compound | Specific Genera Affected | Reference |

| Bacteria | Decreased taxonomic diversity and abundance | - | [1][2] |

| Fungi | Increased taxonomic diversity | Increased abundance of Chytridiomycota | [1][2] |

| Specific Bacterial Phyla | Increased abundance | Firmicutes, Steroidobacter | [1][2] |

Experimental Protocols

Understanding the methodologies employed in studying this compound's effects is crucial for interpreting the data and designing future experiments. This section details a generalized experimental protocol based on published research.

Soil Fumigation and Sample Collection

A common experimental workflow for assessing the impact of this compound on soil microbial communities is outlined below.

References

Ethylicin: A Technical Guide to its Plant Growth Regulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylicin, a sulfur-containing organic compound, is gaining prominence in agriculture not only for its established efficacy as a broad-spectrum biopesticide but also for its notable effects on plant growth and development. This technical guide provides an in-depth analysis of the plant growth regulation effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. While the direct mechanisms of this compound as a plant growth promoter are still under investigation, this document synthesizes current knowledge to support further research and application development.

Data Presentation: Quantitative Effects of this compound on Plant Growth and Health

The application of this compound has demonstrated significant positive impacts on crop yield and the suppression of soil-borne pathogens. The following tables summarize the quantitative data from key studies.

Table 1: Effect of this compound on Crop Yield

| Crop | Treatment Details | Yield Increase (%) | Reference |

| Tomato | Soil fumigation | 18.3 - 42.0 | [1] |

| Tomato | Substrate and space fumigation | > 45 |

Table 2: Efficacy of this compound as a Soil Fumigant against Plant Pathogens

| Pathogen | Host Plant | Reduction in Abundance (%) | Reference |

| Fusarium spp. | Tomato | 67.7 - 84.0 | [1] |

| Phytophthora spp. | Tomato | 53.8 - 81.0 | [1] |

| Meloidogyne spp. (Root-knot nematodes) | Tomato | 67.2 - 83.6 | [1] |

Table 3: Uptake and Translocation of this compound in Tomato Plants

| Application Method | Plant Part | Concentration (mg/kg) | Time to Detection/Peak | Reference |

| Foliar Spraying | Roots | 2.93 | 3 days (peak) | [2] |

| Root Irrigation | Leaves | 3.44 | 3 days | [2] |

| Root Irrigation | Upper Leaves | 3.85 (this compound alone) | 6 hours | [2] |

| Root Irrigation | Upper Leaves | 5.87 (this compound + Oligosaccharin) | 6 hours | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for the application and study of this compound.

Protocol 1: Soil Fumigation with this compound for Tomato Production

Objective: To evaluate the efficacy of this compound as a soil fumigant to control soil-borne pathogens and improve tomato growth and yield.

Materials:

-

This compound formulation

-

Drip irrigation system

-

Polyethylene film (0.04 mm thick)

-

Tomato seedlings (variety of choice)

-

Standard fertilizers and soil amendments

-

Equipment for soil sampling and pathogen analysis (e.g., plate counting)

-

Equipment for measuring plant growth parameters (e.g., height, biomass) and yield.

Procedure:

-

Field Preparation: Prepare the experimental plots with standard agricultural practices. Install a drip irrigation system.

-

Fumigation:

-

Cover the soil surface with polyethylene film.

-

Seal the edges of the film by burying them in the soil to create an airtight environment.

-

Apply the desired concentration of this compound through the drip irrigation system.

-

Maintain the film cover for a specified period (e.g., 7-10 days) to allow for effective fumigation.

-

-

Aeration and Planting: Remove the polyethylene film and allow the soil to aerate for a period (e.g., 3-5 days) before transplanting the tomato seedlings.

-

Data Collection:

-

Soil Analysis: Collect soil samples before fumigation and at set intervals after to quantify pathogen populations (Fusarium spp., Phytophthora spp., etc.) using appropriate microbiological techniques.

-

Plant Growth: Measure plant height, stem diameter, and biomass at regular intervals throughout the growing season.

-

Yield: Harvest mature fruits and measure the total yield per plant and per plot.

-

-

Control Group: Maintain a control group that receives the same agricultural practices but without this compound fumigation.

Protocol 2: Uptake and Translocation of this compound in Tomato Plants

Objective: To determine the absorption, translocation, and distribution of this compound in tomato plants following foliar and root application.

Materials:

-

This compound formulation (and a formulation with oligosaccharins if studying synergistic effects)

-

Potted tomato plants at a specific growth stage

-

Equipment for foliar spraying and root irrigation

-

Analytical instrumentation for quantifying this compound residues (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

-

Homogenizer for plant tissue samples

-

Solvents for extraction (e.g., acetonitrile)

Procedure:

-

Plant Preparation: Grow tomato plants in pots under controlled environmental conditions.

-

Application:

-

Foliar Spraying: Apply a known concentration of this compound solution uniformly to the leaves of one set of plants until runoff.

-

Root Irrigation: Apply a known volume and concentration of this compound solution to the soil of another set of plants.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 3, 5, 7, 14 days), harvest whole plants from each treatment group.

-

Separate the plants into roots, stems, and leaves.

-

-

Sample Processing and Analysis:

-

Weigh each plant part.

-

Homogenize the plant tissues.

-

Extract this compound from the homogenized tissues using an appropriate solvent.

-

Analyze the extracts using GC-MS to determine the concentration of this compound in each plant part.

-

-

Data Analysis: Calculate the concentration of this compound in mg/kg of fresh weight for each plant part at each time point to determine the dynamics of uptake and translocation.

Signaling Pathways and Mechanism of Action

The precise molecular pathway by which this compound directly regulates plant growth is an active area of research. Much of its growth-promoting effect is likely indirect, stemming from its potent antimicrobial properties that reduce disease pressure, thereby allowing plants to allocate more resources to growth and development. However, evidence also suggests potential interactions with plant hormonal signaling pathways.

Hypothesized Indirect Mechanism of Growth Promotion

The primary mode of action for this compound's positive impact on plant growth appears to be its role as a soil fumigant and biopesticide. By reducing the populations of detrimental soil-borne pathogens and nematodes, this compound creates a healthier root environment, leading to improved nutrient and water uptake, and consequently, enhanced plant vigor and yield.

Caption: Indirect growth promotion by this compound via pathogen suppression.

Potential Interaction with Plant Hormone Signaling

While direct evidence is limited, the chemical nature of this compound and its observed effects suggest potential interactions with plant hormone signaling pathways, particularly the ethylene and abscisic acid (ABA) pathways.

1. The Canonical Ethylene Signaling Pathway (A Potential Model):

Ethylene is a key gaseous plant hormone that regulates a wide array of developmental processes. The established ethylene signaling pathway provides a plausible, though unconfirmed, model for how this compound might exert direct effects. In this pathway, ethylene binding to its receptors on the endoplasmic reticulum initiates a signaling cascade that ultimately alters gene expression.

Caption: The canonical ethylene signaling pathway in plants.

2. Interaction with the Abscisic Acid (ABA) Signaling Pathway in Disease Resistance:

Recent research in rice has indicated that this compound can induce resistance to bacterial leaf blight by influencing the ABA signaling pathway. This study found that this compound treatment leads to the activation of a calcium-dependent protein kinase (OsCPK24), a component of the ABA signaling cascade, which in turn enhances the plant's defense response.[3] This suggests a potential crosstalk between this compound's mode of action and hormonal pathways involved in stress responses.

Caption: this compound's interaction with the ABA signaling pathway in rice.[3]

Conclusion and Future Directions

This compound demonstrates significant potential as a tool for enhancing crop productivity, primarily through its robust efficacy against a wide range of soil-borne pathogens. The quantitative data clearly indicates substantial yield increases in crops like tomato. While the indirect growth-promoting effects are well-documented, the direct molecular mechanisms by which this compound may act as a plant growth regulator remain to be fully elucidated.

Future research should focus on:

-

Investigating the direct interaction of this compound with ethylene receptors and other components of the ethylene signaling pathway.

-

Exploring the crosstalk between this compound application and other key phytohormone signaling pathways, such as those for auxins, gibberellins, and cytokinins, in the context of growth promotion.

-

Conducting transcriptomic and proteomic studies to identify genes and proteins that are differentially expressed in plants treated with this compound, independent of pathogen presence, to uncover novel growth-related pathways.

A deeper understanding of these mechanisms will enable the optimization of this compound application for sustainable agriculture and the development of new plant growth-regulating compounds.

References

- 1. Ethylene Regulates Root Growth through Effects on Auxin Biosynthesis and Transport-Dependent Auxin Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethylene-auxin interactions regulate lateral root initiation and emergence in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

Ethylicin Application Protocols for Soil-Borne Disease Management: A Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of ethylicin application for the control of soil-borne plant diseases. It includes detailed application notes, experimental protocols, and a summary of efficacy data. The information is compiled from recent scientific literature to facilitate further research and development of this compound as a potent agent in agriculture.

Introduction

This compound, a sulfur-containing compound, has demonstrated significant potential as a broad-spectrum fungicide and nematicide for controlling soil-borne diseases. Its efficacy against a range of devastating pathogens, coupled with its relatively low environmental residue, makes it a compelling candidate for integrated pest management strategies. This document outlines the current understanding of this compound's application, its direct antimicrobial mechanisms, and its impact on the soil microbiome.

Mechanism of Action

This compound's primary mode of action against pathogens is believed to be the disruption of protein biosynthesis. It has been shown to inhibit mycelial growth, sporulation, and spore germination in various fungal and oomycete pathogens[1][2]. This direct antimicrobial activity is a key factor in its effectiveness in reducing pathogen populations in the soil.

While the direct impact of this compound on pathogens is documented, its role in inducing systemic resistance in plants is not yet fully elucidated. Plant defense against pathogens is typically mediated by signaling pathways involving hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). The SA pathway is generally associated with resistance to biotrophic pathogens, while the JA/ET pathway is crucial for defense against necrotrophic pathogens[3][4][5]. Although research has not yet directly linked this compound to the activation of these specific pathways, its application has been observed to promote plant growth and yield beyond simple pathogen suppression, suggesting a potential influence on plant physiology[3].

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against various soil-borne pathogens and its impact on crop yield, as reported in scientific studies.

| Pathogen | Crop | Application Method | Efficacy | Reference |

| Fusarium spp. | Tomato | Soil Fumigation | 67.7% - 84.0% reduction in abundance | [3] |

| Phytophthora spp. | Tomato | Soil Fumigation | 53.8% - 81.0% reduction in abundance | [3] |

| Meloidogyne spp. (Root-knot nematodes) | Tomato | Soil Fumigation | 67.2% - 83.6% reduction | [3] |

| Ralstonia solanacearum | Tobacco | Sustained Release Granules | 42.33% relative control efficacy after 106 days | |

| Fusarium spp. | Tobacco | Sustained Release Granules | 11.76% reduction in relative abundance | |

| Ralstonia spp. | Tobacco | Sustained Release Granules | 74.48% reduction in relative abundance | |

| Fusarium spp. | Tomato | Root Irrigation | Significant reduction in population | |

| Phytophthora spp. | Tomato | Root Irrigation | Significant reduction in population |

| Crop | Application Method | Impact on Yield | Reference |

| Tomato | Soil Fumigation | 18.3% - 42.0% increase in yield | [3] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the application of this compound for the control of soil-borne diseases.

Protocol 1: Soil Fumigation for Control of Fusarium and Phytophthora in Tomato

Objective: To evaluate the efficacy of this compound as a soil fumigant in reducing populations of Fusarium spp. and Phytophthora spp. and improving tomato yield.

Materials:

-

80% this compound emulsifiable concentrate (EC)

-

Water

-

Pressurized injection equipment

-

Plastic film for soil sealing

-

Tomato seedlings (a susceptible cultivar)

-

Standard fertilizers and irrigation equipment

-

Equipment for soil sampling and pathogen quantification (e.g., dilution plating on selective media)

Methodology:

-

Field Preparation: Prepare the experimental plots. The soil should be tilled to a depth of 20-30 cm to ensure uniform fumigant distribution. Soil moisture should be maintained at 50-60% of field capacity.

-

This compound Application:

-

Dilute the 80% this compound EC with water to achieve the desired application rate (e.g., 480 L/ha).

-

Inject the this compound solution into the soil to a depth of 15-20 cm using pressurized injection equipment.

-

-

Soil Sealing: Immediately after application, cover the treated plots with a plastic film to prevent the volatilization of this compound. The film should remain in place for at least 15 days.

-

Aeration and Transplanting: After the sealing period, remove the plastic film and allow the soil to aerate for 10-15 days. Transplant the tomato seedlings into the treated plots.

-

Data Collection:

-

Collect soil samples before fumigation and after the aeration period to quantify the populations of Fusarium spp. and Phytophthora spp. using standard microbiological techniques.

-

Monitor the incidence and severity of disease symptoms on tomato plants throughout the growing season.

-

At the end of the season, harvest the tomatoes and measure the total yield per plot.

-

-

Control Group: Maintain untreated control plots that undergo the same cultivation practices but without this compound application.

Protocol 2: Root Irrigation for Control of Soil-Borne Pathogens in Tomato

Objective: To assess the effectiveness of this compound applied via root irrigation in controlling soil-borne pathogens during the tomato growing season.

Materials:

-

This compound formulation suitable for irrigation

-

Water

-

Drip irrigation system

-

Tomato plants

-

Equipment for soil sampling and pathogen analysis

Methodology:

-

Plant Establishment: Transplant tomato seedlings into pots or field plots with a drip irrigation system installed.

-

This compound Solution Preparation: Prepare a dilution of this compound in water. A 1000x dilution has been used in studies.

-

Application:

-

Apply the this compound solution directly to the root zone of the tomato plants through the drip irrigation system.

-

The application can be repeated at specific intervals (e.g., every 15 days) depending on the experimental design.

-

-

Data Collection:

-

Collect soil samples from the root zone at different depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm) before and after each application to determine the population density of target pathogens.

-

Monitor plant health, disease symptoms, and growth parameters throughout the experiment.

-

Measure the concentration of this compound in different plant tissues (roots, stems, leaves) at various time points after application to study its uptake and translocation.

-

-

Control Group: Include a control group of plants that receive only water through the irrigation system.

Visualizations

The following diagrams illustrate key aspects of this compound application and its known effects.

Conclusion and Future Directions

This compound presents a promising tool for the management of soil-borne diseases. The provided protocols offer a foundation for standardized evaluation of its efficacy. While its direct antimicrobial properties are evident, further research is critically needed to understand its potential role in inducing plant systemic resistance. Investigating the molecular interactions between this compound and plant defense signaling pathways will be crucial for optimizing its application and fully harnessing its potential in sustainable agriculture. Future studies should focus on transcriptomic and proteomic analyses of this compound-treated plants to identify key regulatory genes and proteins involved in any induced resistance.

References

- 1. Salicylic Acid and Jasmonic Acid Pathways are Activated in Spatially Different Domains Around the Infection Site During Effector-Triggered Immunity in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and Molecular Characteristics of Elicitin-Induced Systemic Acquired Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. zenodo.org [zenodo.org]

- 5. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethylicin-Based Seed Treatment in Crop Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethylicin

This compound, a biomimetic fungicide derived from garlic, presents a promising alternative for crop protection. Its broad-spectrum activity against a range of plant pathogens, coupled with a dual mode of action, makes it a compelling candidate for seed treatment applications. This compound directly inhibits pathogen growth by disrupting cell membranes and also induces systemic acquired resistance (SAR) in plants, enhancing their natural defense mechanisms. This document provides detailed application notes and experimental protocols for utilizing this compound as a seed treatment to protect various crops from seed- and soil-borne diseases.

Mechanism of Action

This compound exhibits a multi-pronged approach to pathogen control:

-

Direct Antimicrobial Activity: this compound disrupts the cell membrane integrity of fungal and bacterial pathogens, leading to cell death. This direct action helps to reduce the initial inoculum on the seed surface and in the immediate soil environment.

-

Induction of Systemic Acquired Resistance (SAR): this compound acts as an elicitor, triggering the plant's innate immune system. This leads to the upregulation of defense-related genes and the production of pathogenesis-related (PR) proteins, providing long-lasting, broad-spectrum resistance throughout the plant.

Application Notes

Target Crops and Pathogens

Based on its known spectrum of activity, this compound seed treatment is applicable to a variety of crops susceptible to seed- and soil-borne diseases.

| Target Crop | Target Pathogens |

| Rice | Xanthomonas oryzae pv. oryzae (Bacterial Blight), Fusarium spp. |

| Wheat | Fusarium spp. (Seedling Blight, Root Rot), Rhizoctonia solani |

| Cotton | Rhizoctonia solani (Damping-off), Fusarium spp. (Wilt) |

| Soybean | Fusarium spp., Phytophthora spp. |

| Vegetables | Pythium spp., Fusarium spp. |

Formulation

This compound is commonly available as an Emulsifiable Concentrate (EC), for example, 80% EC. This formulation allows for easy dilution in water to prepare treatment solutions.

Compatibility

It is advisable to conduct compatibility tests before tank-mixing this compound with other seed treatment products such as insecticides or micronutrients. Avoid mixing with strong alkaline or acidic substances.

Experimental Protocols

The following protocols are provided as a starting point for research and development. Optimization of concentrations, soaking times, and coating formulations is recommended for specific crop varieties and local conditions.

Protocol 1: Seed Soaking Treatment

This method is suitable for crops with seeds that can tolerate hydration before sowing, such as rice.

Objective: To evaluate the efficacy of this compound seed soaking on germination, seedling vigor, and disease incidence.

Materials:

-

Certified seeds of the target crop

-

This compound 80% EC

-

Sterile distilled water

-

Beakers or flasks

-

Incubator or growth chamber

-

Germination trays or pots with sterile soil/sand

-

Pathogen inoculum (if conducting a challenged study)

Procedure:

-

Preparation of Treatment Solutions: Prepare a series of this compound dilutions from the 80% EC stock. Based on related studies for soil drenching, initial test concentrations could be based on dilutions such as 1:500, 1:1000, and 1:2000 (v/v) in sterile distilled water. A sterile water control is essential.

-

Seed Soaking:

-

Surface sterilize seeds by rinsing with 70% ethanol for 30 seconds followed by three rinses with sterile distilled water.

-

Immerse a known weight or number of seeds in the prepared this compound solutions and the control solution. Ensure seeds are fully submerged.

-

Soak the seeds for a predetermined duration. Suggested soaking times for initial trials are 6, 12, and 24 hours.

-

-

Drying: After soaking, decant the solution and air-dry the seeds in a laminar flow hood on sterile filter paper until they are suitable for sowing.

-

Germination Assay:

-

Place a fixed number of treated seeds (e.g., 50 or 100) in each germination tray or pot.

-

Incubate under optimal conditions for the specific crop (e.g., 25-28°C with a 12h/12h light/dark cycle).

-

Record germination percentage, seedling length, and vigor index at regular intervals (e.g., 7 and 14 days after sowing).

-

-

Disease Challenge Assay (Optional):

-

Sow treated seeds in soil artificially inoculated with a known pathogen.

-

Monitor and record disease incidence and severity over a period of 21-28 days.

-

Protocol 2: Seed Coating Treatment